molecular formula C12H11NO2S B1368222 Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate CAS No. 850375-07-4

Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate

Cat. No. B1368222
CAS RN: 850375-07-4
M. Wt: 233.29 g/mol
InChI Key: MLILPQRJIOVKFH-UHFFFAOYSA-N
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Description

“Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate” is a chemical compound that contains a thiazole ring. Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . The thiazole nucleus is part of the vitamin B (thiamine) structure . Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .


Synthesis Analysis

The synthesis of thiazole-bearing compounds has been a focus of medicinal chemists due to their notable pharmacological actions . For instance, the compound 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine was synthesized as a potent and highly selective metabotropic glutamate subtype 5 receptor antagonist .


Molecular Structure Analysis

The molecular structure of thiazoles involves a five-membered ring with sulfur and nitrogen atoms. The pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .


Chemical Reactions Analysis

Thiazoles have shown to undergo various chemical reactions. For example, the compound 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine was shown to be a selective and potent noncompetitive antagonist of mGluR5 .


Physical And Chemical Properties Analysis

Thiazoles are light-yellow liquids with an odor similar to pyridine . They show similar chemical and physical properties to pyridine and pyrimidine .

Scientific Research Applications

Proteomics Research

Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate: is utilized in proteomics research due to its molecular properties. It serves as a biochemical for proteomic studies, aiding in the understanding of protein expression and function within biological systems .

Antimicrobial Activity

Thiazole derivatives, including Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate , have been studied for their antimicrobial properties. They are found to be effective against a range of microbial pathogens, contributing to the development of new antimicrobial agents .

Antifungal Applications

This compound has shown potential in antifungal applications. Its thiazole core structure is beneficial in the synthesis of compounds with antifungal activities, which can be compared with commercial fungicides for efficacy .

Antitumor and Cytotoxic Activities

Research has indicated that thiazole-containing compounds, such as Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate , can exhibit antitumor and cytotoxic activities. This makes them valuable in the development of new cancer therapies .

Analgesic and Anti-inflammatory Activities

The compound’s structure is conducive to the development of analgesic and anti-inflammatory drugs. Studies have shown significant activities in these areas, which could lead to the creation of new pain management and anti-inflammatory medications .

Antioxidant Properties

Thiazole compounds are also being explored for their antioxidant propertiesMethyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate could contribute to the development of antioxidants that help in protecting cells from oxidative stress .

Neuroprotective Effects

Due to the presence of the thiazole ring, this compound may have neuroprotective effects. It could play a role in the synthesis of drugs that help in the treatment of neurodegenerative diseases .

Agricultural Chemicals

Lastly, the thiazole moiety of Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate is useful in the synthesis of agricultural chemicals. These chemicals include fungicides and biocides that protect crops from various diseases .

Mechanism of Action

Target of Action

Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate is a compound used for proteomics research Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with various biological targets to exert their effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This chemical structure allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could be key to its interaction with biological targets.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The solubility of thiazole compounds in water, alcohol, and ether may influence their absorption and distribution in the body.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility of thiazole compounds in different solvents may suggest that the compound’s action could be influenced by the surrounding environment.

Safety and Hazards

Thiazole compounds can pose certain safety and hazard risks. For instance, the compound 2-(4-Methyl-1,3-thiazol-2-yl)-1,3-benzothiazole has been classified as Acute Tox. 3 Oral - Aquatic Chronic 4 .

Future Directions

Thiazoles have shown significant potential in the field of medicinal chemistry. They have been used in the development of various drugs and biologically active agents . Future research may focus on the synthesis of new thiazole-bearing compounds and the investigation of their effects in treating various diseases .

properties

IUPAC Name

methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-8-13-11(7-16-8)9-4-3-5-10(6-9)12(14)15-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLILPQRJIOVKFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427799
Record name methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate

CAS RN

850375-07-4
Record name Methyl 3-(2-methyl-4-thiazolyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850375-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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